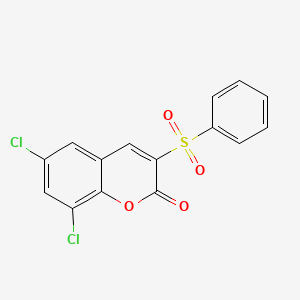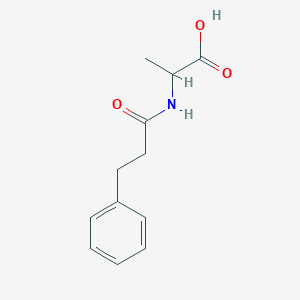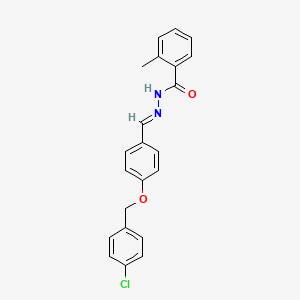
1-((p-Chlorobenzyl)methylamino)-3-(2-(dimethylamino)ethyl)-3-phenyl-2-indolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of antihistamines , which are commonly used to treat allergic reactions.
- The compound’s structure includes an indolinone core, a phenyl group, and a chlorobenzyl moiety.
Chloropyramine: (CAS: 59-32-5) is a chemical compound with the molecular formula .
Métodos De Preparación
Synthetic Routes: Chloropyramine can be synthesized through various methods. One common approach involves reacting with .
Reaction Conditions: The reaction typically occurs under basic conditions, and the product is isolated through crystallization or other purification techniques.
Industrial Production: Chloropyramine is industrially produced using efficient synthetic routes to ensure high yields and purity.
Análisis De Reacciones Químicas
Reactivity: Chloropyramine undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions but may include derivatives with modified substituents.
Aplicaciones Científicas De Investigación
Chemistry: Chloropyramine serves as a valuable intermediate in organic synthesis.
Biology: It has applications in studying histamine receptors and allergic responses.
Medicine: As an antihistamine, it alleviates symptoms of allergies, such as itching and sneezing.
Industry: Chloropyramine finds use in pharmaceuticals and related fields.
Mecanismo De Acción
- Chloropyramine blocks histamine H₁ receptors , preventing histamine-mediated allergic responses.
- It competes with histamine for receptor binding, reducing symptoms like itching, redness, and swelling.
Comparación Con Compuestos Similares
- Chloropyramine’s uniqueness lies in its specific chemical structure, combining an indolinone core with a chlorobenzyl group.
- Similar compounds include other antihistamines like diphenhydramine , cetirizine , and loratadine .
Propiedades
Número CAS |
33391-14-9 |
|---|---|
Fórmula molecular |
C26H28ClN3O |
Peso molecular |
434.0 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl-methylamino]-3-[2-(dimethylamino)ethyl]-3-phenylindol-2-one |
InChI |
InChI=1S/C26H28ClN3O/c1-28(2)18-17-26(21-9-5-4-6-10-21)23-11-7-8-12-24(23)30(25(26)31)29(3)19-20-13-15-22(27)16-14-20/h4-16H,17-19H2,1-3H3 |
Clave InChI |
ZXIGBGZXNGBWJY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)
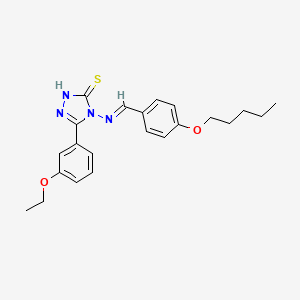

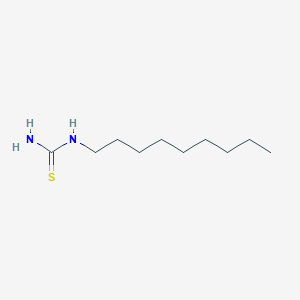
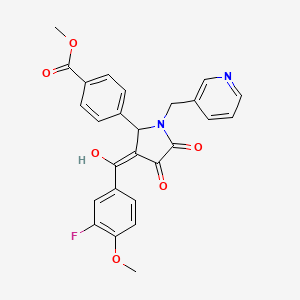
![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007447.png)

![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)

